molecular formula C14H14FN3O B2753838 4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1105221-25-7

4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

Cat. No. B2753838
M. Wt: 259.284
InChI Key: XGNLYCQSXHYZIF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide, also known as JNJ-47965567, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and exhibits biochemical and physiological effects that make it a promising tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide and related compounds have been explored for their chemical synthesis processes. Research includes the development of synthetic strategies for fluorinated pyrazoles, which are significant as building blocks in medicinal chemistry. The creation of 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones and subsequent condensation with different hydrazines (Surmont et al., 2011).

Medicinal Chemistry and Pharmacology

  • Benzamide derivatives, including those structurally related to 4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide, have been investigated for their ability to inhibit histone deacetylase (HDA). These compounds show significant antitumor efficacy and induce changes in cell cycle distribution, suggesting potential chemotherapeutic applications (Saito et al., 1999).
  • Similar compounds have been evaluated for their role in inhibiting 5-lipoxygenase, with modifications to enhance metabolic stability and reduce side effects. These developments underscore the potential of these compounds in the treatment of inflammatory diseases (Mano et al., 2004).

Antipsychotic Potential

  • Research has explored compounds like 4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide for their potential as antipsychotic agents. These compounds have shown activity in behavioral animal tests and possess unique pharmacological profiles, distinct from traditional antipsychotic drugs (Wise et al., 1987).

Histamine Receptor Antagonism

  • Some derivatives have been identified as histamine H3 receptor antagonists, displaying high affinity and selectivity. These compounds hold promise for the treatment of CNS disorders, further highlighting the therapeutic potential of such chemical structures (Gao et al., 2015).

Antibacterial Activity

  • A new series of tetracyclic pyridone carboxylic acids, structurally related to 4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide, have been synthesized and tested for their antibacterial activity. These compounds exhibit significant inhibitory activity against various bacterial strains, suggesting potential applications in the development of new antibiotics (Jinbo et al., 1993).

properties

IUPAC Name

4-fluoro-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-18-13(11-3-2-4-12(11)17-18)16-14(19)9-5-7-10(15)8-6-9/h5-8H,2-4H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNLYCQSXHYZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

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